molecular formula C20H20FN3O B11460989 2-amino-7-(diethylamino)-4-(3-fluorophenyl)-4H-chromene-3-carbonitrile

2-amino-7-(diethylamino)-4-(3-fluorophenyl)-4H-chromene-3-carbonitrile

Cat. No.: B11460989
M. Wt: 337.4 g/mol
InChI Key: LYDITZUNXTXYJL-UHFFFAOYSA-N
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Description

2-amino-7-(diethylamino)-4-(3-fluorophenyl)-4H-chromene-3-carbonitrile is a complex organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-7-(diethylamino)-4-(3-fluorophenyl)-4H-chromene-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-fluorobenzaldehyde with malononitrile in the presence of a base to form the intermediate 2-amino-4-(3-fluorophenyl)-4H-chromene-3-carbonitrile. This intermediate is then reacted with diethylamine under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity of the final product. Advanced techniques like continuous flow synthesis may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-amino-7-(diethylamino)-4-(3-fluorophenyl)-4H-chromene-3-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the chromene ring.

    Reduction: Amino derivatives with the nitrile group reduced to an amine.

    Substitution: Substituted products with nucleophiles replacing the fluorine atom on the phenyl ring.

Scientific Research Applications

2-amino-7-(diethylamino)-4-(3-fluorophenyl)-4H-chromene-3-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-amino-7-(diethylamino)-4-(3-fluorophenyl)-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-amino-4-(3-fluorophenyl)-4H-chromene-3-carbonitrile: Lacks the diethylamino group, which may affect its biological activity and chemical reactivity.

    7-(diethylamino)-4-(3-fluorophenyl)-4H-chromene-3-carbonitrile: Lacks the amino group, which may influence its interaction with biological targets.

Uniqueness

2-amino-7-(diethylamino)-4-(3-fluorophenyl)-4H-chromene-3-carbonitrile is unique due to the presence of both the amino and diethylamino groups, which contribute to its distinct chemical and biological properties. These structural features may enhance its potential as a versatile compound for various scientific research applications.

Properties

Molecular Formula

C20H20FN3O

Molecular Weight

337.4 g/mol

IUPAC Name

2-amino-7-(diethylamino)-4-(3-fluorophenyl)-4H-chromene-3-carbonitrile

InChI

InChI=1S/C20H20FN3O/c1-3-24(4-2)15-8-9-16-18(11-15)25-20(23)17(12-22)19(16)13-6-5-7-14(21)10-13/h5-11,19H,3-4,23H2,1-2H3

InChI Key

LYDITZUNXTXYJL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C(C(=C(O2)N)C#N)C3=CC(=CC=C3)F

Origin of Product

United States

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